N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-methoxyacetamide

Description

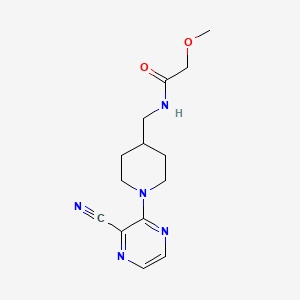

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-methoxyacetamide is a synthetic compound featuring a piperidine core substituted with a 3-cyanopyrazin-2-yl group at the 1-position and a methoxyacetamide-linked methyl group at the 4-position.

Properties

IUPAC Name |

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-2-methoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O2/c1-21-10-13(20)18-9-11-2-6-19(7-3-11)14-12(8-15)16-4-5-17-14/h4-5,11H,2-3,6-7,9-10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PICIPTFSQMWIMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCC1CCN(CC1)C2=NC=CN=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-methoxyacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions, often using reagents like potassium cyanide (KCN) or sodium cyanide (NaCN).

Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving amines and aldehydes or ketones.

Linking the Piperidine and Pyrazine Rings: The piperidine ring is linked to the pyrazine ring through a series of condensation reactions.

Introduction of the Methoxyacetamide Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial techniques include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-methoxyacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-methoxyacetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues from Pyridin-2-yl and Benzoyl-Piperazine Families

Several structurally related compounds from share the acetamide-piperidine framework but differ in substituents and heterocyclic systems:

Key Observations :

- Heterocyclic Core : The target compound uses a pyrazine ring, whereas analogues in employ pyridine. Pyrazine’s electron-deficient nature may alter binding affinity compared to pyridine’s moderate electron density .

- Substituent Effects: The 3-cyano group on pyrazine contrasts with acetyl or trifluoromethyl groups on benzoyl rings in 8b–8e. The cyano group’s strong electron-withdrawing nature could enhance interactions with polar residues in target proteins .

- Acetamide Modifications : The methoxyacetamide in the target compound differs from the 2,2-dimethylpropanamide in 8e, which is bulkier and may reduce solubility but improve metabolic stability .

Piperidine-Based Anticancer Agents

and 7 describe piperidine/piperazine-containing acetamides with anticancer activity, such as:

- 2-(3-(4-((1H-indazol-5-yl)amino)-6-(piperazin-1-yl)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide (Example 118, ): Molecular weight: 515 g/mol (M+H). Features: Indazole-amino pyrimidine core, isopropylacetamide. Comparison: The target compound lacks the indazole-pyrimidine system but shares the piperidine-acetamide motif. This suggests divergent targeting mechanisms (e.g., kinase inhibition vs. receptor modulation) .

Heterocyclic Acetamides with Therapeutic Potential

-

- Structure: 2-[2-(2,3-difluorophenyl)ethyl]-4-oxo-1,8-naphthyridine acetamide with trifluoromethyl biphenyl.

- Molecular weight: 718.80 g/mol.

- Application: Atherosclerosis treatment.

- Comparison: The naphthyridine core and trifluoromethyl groups contrast with the target compound’s pyrazine and methoxy groups, highlighting divergent pharmacophores for distinct diseases .

- N-(3-methoxyphenyl)-2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide ( ): Structure: Pyrazolo[3,4-d]pyrimidinone linked to methoxyphenyl acetamide. CAS: 866870-32-6. Comparison: The pyrazolo-pyrimidine system introduces fused heterocyclic complexity, whereas the target compound’s pyrazine is simpler. This may influence solubility and target selectivity .

Fentanyl Analogues (Contrastive Examples)

These compounds share the piperidine-acetamide backbone but are optimized for μ-opioid receptor binding via phenethyl substitutions. The target compound lacks such lipophilic aryl groups, suggesting non-opioid applications .

Biological Activity

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-methoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structural features, including a cyanopyrazine moiety and a piperidine ring, suggest various interactions with biological targets, making it a candidate for drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound's molecular formula indicates the presence of functional groups that may contribute to its biological activity, including an amide bond and methoxy group.

The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding: It could interact with neurotransmitter receptors, influencing signaling pathways.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of similar compounds on various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results against colon cancer cells (HCT116 and HT29) and oral squamous cell carcinomas. The following table summarizes some relevant findings:

| Compound Name | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | HCT116 | < 1 | 6 |

| Compound B | HT29 | < 2 | 5 |

| N-(pyridinyl) | CEM Lymphoma | 3 | 4 |

These findings suggest that modifications in the piperidine and cyanopyrazine structures can significantly enhance cytotoxicity and selectivity towards malignant cells.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data indicate that compounds with similar structures are rapidly absorbed and exhibit low serum protein binding, which is favorable for therapeutic applications.

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship (SAR) of related compounds has revealed important insights into how structural modifications influence biological activity. For example:

- Cyanopyrazine Substitution: Variations in the cyanopyrazine moiety can affect binding affinity to target proteins.

- Piperidine Modifications: Altering substituents on the piperidine ring can enhance selectivity for specific cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.